REACTION_SMILES
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[CH3:18][N:19]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)[CH3:26].[CH3:5][CH:6]([CH3:7])[c:8]1[cH:9][cH:10][cH:11][c:12]([CH:13]([CH3:14])[CH3:15])[c:16]1[OH:17].[Cl:1][C:2]([Cl:3])=[O:4]>>[C:2]([Cl:3])(=[O:4])[O:17][c:16]1[c:8]([CH:6]([CH3:5])[CH3:7])[cH:9][cH:10][cH:11][c:12]1[CH:13]([CH3:14])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cccc(C(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(C)c1cccc(C(C)C)c1OC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |